molecular formula C8H11N3O6S B1432270 N-1,3-benzodioxol-5-ylguanidine sulfate CAS No. 1417566-98-3

N-1,3-benzodioxol-5-ylguanidine sulfate

Cat. No.: B1432270
CAS No.: 1417566-98-3
M. Wt: 277.26 g/mol
InChI Key: ZHWMDFKTUHRXGZ-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-ylguanidine sulfate: is a chemical compound with the molecular formula C₈H₁₁N₃O₆S. It is known for its unique structure, which includes a benzodioxole ring fused with a guanidine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-1,3-benzodioxol-5-ylguanidine sulfate typically involves the reaction of 1,3-benzodioxole with guanidine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. The process may involve multiple steps, including purification and crystallization, to obtain the compound in its pure form .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the consistency and quality of the final product. The industrial process is designed to be efficient and cost-effective, minimizing waste and maximizing yield .

Chemical Reactions Analysis

Types of Reactions: N-1,3-benzodioxol-5-ylguanidine sulfate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-1,3-benzodioxol-5-ylguanidine sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-ylguanidine sulfate involves its interaction with specific molecular targets and pathways. The benzodioxole ring and guanidine group play crucial roles in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • N-1,3-benzodioxol-5-ylamine
  • N-1,3-benzodioxol-5-ylurea
  • N-1,3-benzodioxol-5-ylthiourea

Comparison: N-1,3-benzodioxol-5-ylguanidine sulfate is unique due to the presence of both the benzodioxole ring and the guanidine group. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the guanidine group enhances its basicity and potential for hydrogen bonding, which can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)guanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2.H2O4S/c9-8(10)11-5-1-2-6-7(3-5)13-4-12-6;1-5(2,3)4/h1-3H,4H2,(H4,9,10,11);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWMDFKTUHRXGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N=C(N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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